
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole typically involves the bromination of 1-hexyl-3-(1-naphthoyl)pyrrole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyrrole ring. The reaction conditions often include the use of bromine or a bromine source in an organic solvent such as dichloromethane, at low temperatures to prevent over-bromination .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
化学反应分析
Types of Reactions
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The carbonyl group in the naphthoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, with the nucleophile and a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 1-hexyl-2-substituted-3-(1-naphthoyl)pyrroles.
Oxidation Reactions: Products include this compound derivatives with hydroxyl or carbonyl groups.
Reduction Reactions: Products include this compound derivatives with reduced carbonyl groups.
科学研究应用
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies related to receptor binding and signal transduction pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bromine atom and naphthoyl moiety play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole can be compared with other similar compounds, such as:
1-Hexyl-3-(1-naphthoyl)pyrrole: Lacks the bromine atom, which affects its reactivity and binding properties.
1-Hexyl-2-chloro-3-(1-naphthoyl)pyrrole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-Hexyl-2-bromo-3-(2-naphthoyl)pyrrole: The position of the naphthoyl group is different, which can influence its chemical and biological properties.
属性
CAS 编号 |
1346598-61-5 |
|---|---|
分子式 |
C21H22BrNO |
分子量 |
384.317 |
IUPAC 名称 |
(2-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3 |
InChI 键 |
MSEDZAHNPZGMBW-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


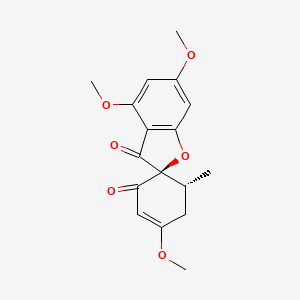
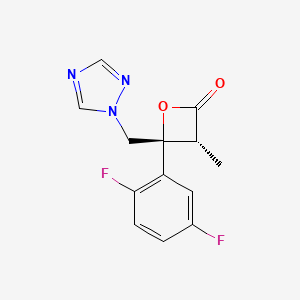
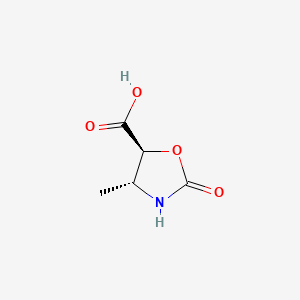

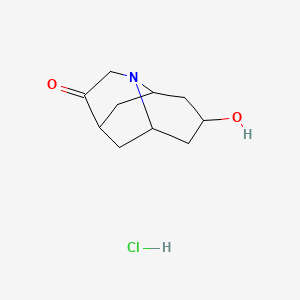
![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)
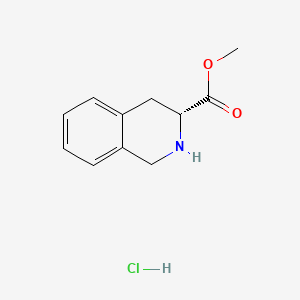
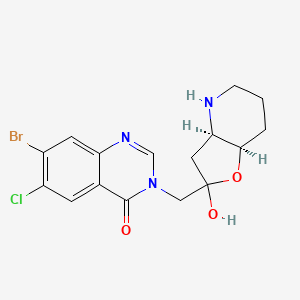
![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)
